molecular formula C6H13ClN2O B1394519 N,N-dimethylazetidine-3-carboxamide hydrochloride CAS No. 927390-60-1

N,N-dimethylazetidine-3-carboxamide hydrochloride

Cat. No. B1394519
M. Wt: 164.63 g/mol
InChI Key: RVANNEBQEVYYQL-UHFFFAOYSA-N
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Patent
US08871934B2

Procedure details

A mixture of t-butyl 3-dimethylcarbamoyl-azetidine-1-carboxylate (0.365 g) and 4N hydrogen chloride/dioxane solution (5 ml) was stirred at room temperature for 5 hr 15 min. The reaction mixture was concentrated under reduced pressure, dioxane was added to the obtained residue and the mixture was concentrated again under reduced pressure. The obtained residue was dried under reduced pressure at 60° C. to give the title compound (0.290 g). The obtained residue was directly used for the next reaction without further purification.
Quantity
0.365 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[C:3]([CH:5]1[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1)=[O:4].[ClH:17].O1CCOCC1>>[ClH:17].[CH3:1][N:2]([CH3:16])[C:3]([CH:5]1[CH2:8][NH:7][CH2:6]1)=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.365 g
Type
reactant
Smiles
CN(C(=O)C1CN(C1)C(=O)OC(C)(C)C)C
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 hr 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, dioxane
ADDITION
Type
ADDITION
Details
was added to the obtained residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was dried under reduced pressure at 60° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.CN(C(=O)C1CNC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.